4-(2,2-Difluoropropoxy)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

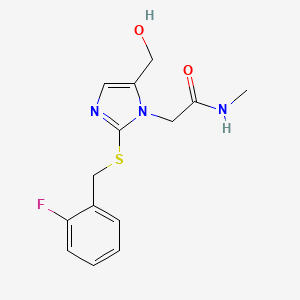

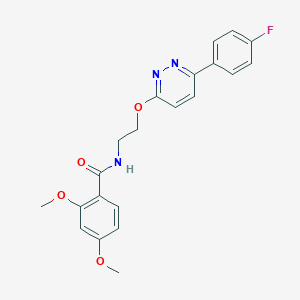

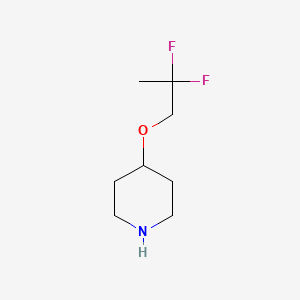

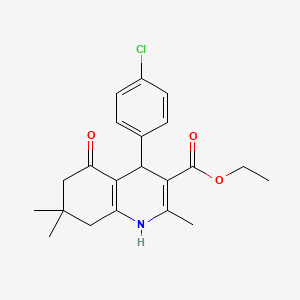

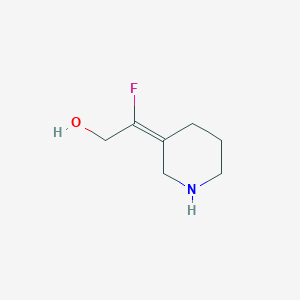

“4-(2,2-Difluoropropoxy)piperidine” is a chemical compound with the CAS Number: 1364633-42-0 . It has a molecular weight of 179.21 and its IUPAC name is 4-(2,2-difluoropropoxy)piperidine . The compound is in liquid form .

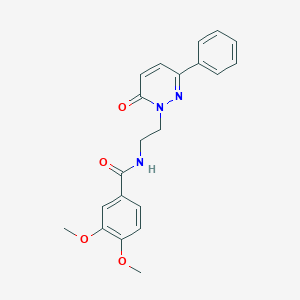

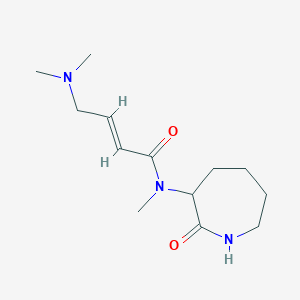

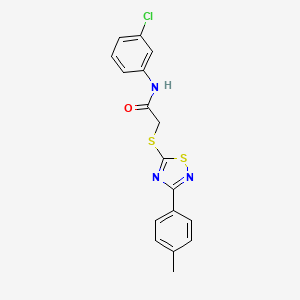

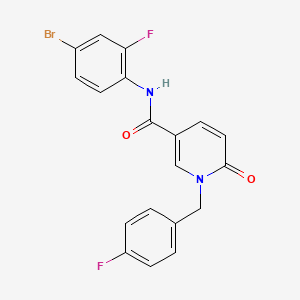

Molecular Structure Analysis

The InChI code for “4-(2,2-Difluoropropoxy)piperidine” is 1S/C8H15F2NO/c1-8(9,10)6-12-7-2-4-11-5-3-7/h7,11H,2-6H2,1H3 . This indicates that the compound has a piperidine ring with a difluoropropoxy group attached to it.Physical And Chemical Properties Analysis

“4-(2,2-Difluoropropoxy)piperidine” is a liquid . It has a molecular weight of 179.21 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Drug Synthesis and Development

4-(2,2-Difluoropropoxy)piperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its presence in piperidine derivatives makes it a crucial building block for drugs, particularly those targeting the central nervous system. The piperidine moiety is a common feature in molecules with activity against a range of conditions, including depression, anxiety, and schizophrenia .

Material Science Research

In material science, this compound’s derivatives can be used to modify surface properties of materials, potentially leading to the development of new coatings or additives that enhance durability or provide other desirable characteristics .

Chemical Synthesis Methodology

Researchers utilize 4-(2,2-Difluoropropoxy)piperidine in the development of new synthetic routes. Its unique chemical properties enable the formation of complex molecules through reactions such as cyclization and amination, which are pivotal in creating novel organic compounds .

Biological Activity Studies

The compound is used in the study of biological activity, where its derivatives are examined for pharmacological effects. This includes evaluating potential antiviral, antibacterial, and anticancer properties, as well as understanding its role in biological systems .

Environmental Impact Assessment

4-(2,2-Difluoropropoxy)piperidine: and its derivatives are assessed for their environmental impact. This involves studying their biodegradability, toxicity to aquatic life, and potential accumulation in ecosystems to ensure safe and sustainable use .

Safety and Handling Protocols

In the context of laboratory safety, research is conducted on the proper handling and storage of 4-(2,2-Difluoropropoxy)piperidine . This includes developing guidelines for its use in research settings, understanding its physical and chemical hazards, and establishing emergency response procedures .

Mechanism of Action

Target of Action

Piperidine derivatives are known to interact with various targets, including enzymes, receptors, and ion channels. For example, some piperidine derivatives have been found to inhibit enzymes like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

The interaction between piperidine derivatives and their targets often involves the formation of non-covalent bonds, leading to changes in the target’s conformation and function .

Biochemical Pathways

Piperidine derivatives can affect several signaling pathways. For instance, they have been observed to regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, gene expression, and cellular metabolism. These changes can lead to various outcomes, such as the inhibition of cancer cell growth .

Action Environment

The action, efficacy, and stability of piperidine derivatives can be influenced by environmental factors such as temperature, pH, and the presence of other compounds .

properties

IUPAC Name |

4-(2,2-difluoropropoxy)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2NO/c1-8(9,10)6-12-7-2-4-11-5-3-7/h7,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRDTVWKYCUKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1CCNCC1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone](/img/structure/B2933853.png)

![1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2933856.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)